N-[5-({4-[(4-acetylphenyl)carbamoyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide
Overview
Description
N-[5-({4-[(4-acetylphenyl)carbamoyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a carbamoyl group, and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({4-[(4-acetylphenyl)carbamoyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a thiadiazole derivative.
Attachment of the Carbamoyl Group: The carbamoyl group is typically introduced through the reaction of an amine with an isocyanate or carbamoyl chloride.
Final Coupling with 2-Chlorobenzamide: The final step involves coupling the intermediate with 2-chlorobenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[5-({4-[(4-acetylphenyl)carbamoyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzamides
Scientific Research Applications
N-[5-({4-[(4-acetylphenyl)carbamoyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound’s structural diversity makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of N-[5-({4-[(4-acetylphenyl)carbamoyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and carbamoyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazole-4-carboxamide
- 4-acetylphenyl N-(5-chloro-2-methoxyphenyl)carbamate
Uniqueness
N-[5-({4-[(4-acetylphenyl)carbamoyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide is unique due to the presence of the thiadiazole ring and the specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[5-[[4-[(4-acetylphenyl)carbamoyl]phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O3S2/c1-15(31)17-10-12-19(13-11-17)27-22(32)18-8-6-16(7-9-18)14-34-25-30-29-24(35-25)28-23(33)20-4-2-3-5-21(20)26/h2-13H,14H2,1H3,(H,27,32)(H,28,29,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHTXCVQDFCZJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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